5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
CAS No.: 1223817-13-7
Cat. No.: VC5157444
Molecular Formula: C23H16ClN3OS2
Molecular Weight: 449.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223817-13-7 |
|---|---|
| Molecular Formula | C23H16ClN3OS2 |
| Molecular Weight | 449.97 |
| IUPAC Name | 5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
| Standard InChI | InChI=1S/C23H16ClN3OS2/c24-17-9-4-8-16(12-17)14-29-23-26-19-18-10-5-11-25-21(18)30-20(19)22(28)27(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2 |
| Standard InChI Key | MRPAYJNAENVJNS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Cl |
Introduction
5-Benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound classified as a tricyclic heterocyclic compound. It features a unique arrangement of sulfur and nitrogen atoms within its structure, contributing to its potential biological activity. This compound has been explored for its inhibitory effects on specific biological targets, making it of interest in medicinal chemistry and pharmacology.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity during synthesis.
Synthesis Steps:
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Starting Materials: Readily available organic precursors.
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Reaction Conditions: Temperature, solvent, and reaction time need optimization.
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Yield and Purity: Critical factors in determining the success of the synthesis.
Biological Activity and Potential Applications
Research indicates that this compound may exhibit inhibitory activity against specific enzymes involved in metabolic pathways or signaling cascades related to various diseases. The precise mechanism remains an area of active investigation. It has potential applications in medicinal chemistry and pharmacology due to its unique structure and potential biological activities.
Potential Applications:
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Medicinal Chemistry: Inhibitory effects on biological targets.
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Pharmacology: Potential therapeutic applications.
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Research Areas: Further studies needed to explore its efficacy and safety.
Similar Compounds:
Future Directions:
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In-Depth Biological Studies: Needed to elucidate its mechanism of action.
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Derivative Synthesis: To enhance efficacy and reduce side effects.
Data Table: Key Features of 5-Benzyl-4-[(3-Chlorophenyl)methylsulfanyl]-8-Thia-3,5,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-Pentaen-6-One
| Feature | Description |
|---|---|
| Chemical Classification | Tricyclic heterocyclic compound |
| Molecular Weight | Approximately 353.88 g/mol |
| Synthesis | Multi-step organic reactions |
| Biological Activity | Potential inhibitory effects on enzymes |
| Potential Applications | Medicinal chemistry and pharmacology |
This table highlights the key features and potential applications of the compound, emphasizing its importance in medicinal chemistry research.
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